molecular formula C11H16N2O3S B1526796 [1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol CAS No. 1306676-63-0

[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol

Cat. No.: B1526796
CAS No.: 1306676-63-0
M. Wt: 256.32 g/mol
InChI Key: LXFICKOAUSAPON-UHFFFAOYSA-N
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Description

[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol is an organic compound with the molecular formula C11H16N2O3S and a molecular weight of 256.33 g/mol . This chemical features a pyrrolidine ring substituted with both a methanol group and a 4-aminobenzenesulfonyl (sulfonamide) moiety, which may lend itself to various research applications . The presence of both amino and sulfonamide functional groups in its structure suggests potential as a key synthetic intermediate or building block in medicinal chemistry and drug discovery research. Compounds with similar sulfonamide-pyrrolidine scaffolds are of interest in neuroscience research, particularly in the study of monoamine transporters . As such, this chemical could be valuable for synthesizing novel compounds for biochemical probing. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers can request the Safety Data Sheet (SDS) for comprehensive handling and safety information .

Properties

IUPAC Name

[1-(4-aminophenyl)sulfonylpyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c12-9-3-5-11(6-4-9)17(15,16)13-7-1-2-10(13)8-14/h3-6,10,14H,1-2,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFICKOAUSAPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing from various research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the coupling of p-aminobenzenesulfonyl with pyrrolidine derivatives. For instance, methyl((4-aminobenzyl)sulfonyl)-D-prolinate was synthesized using stannous chloride as a reducing agent, highlighting the versatility of the sulfonamide structure in medicinal chemistry .

Antiviral Activity

Research indicates that compounds derived from pyrrolidine structures exhibit significant antiviral properties. For example, thiazolidinones and thiazinanones synthesized from pyrrolidine precursors have shown promising activity against various viral strains, including those resistant to standard treatments . The mechanism often involves inhibition of viral replication through interaction with viral enzymes.

Acetylcholinesterase Inhibition

The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases like Alzheimer's. In vitro studies demonstrated that certain derivatives exhibited low IC50 values, indicating potent AChE inhibitory activity . This suggests that [1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol could serve as a scaffold for developing new AChE inhibitors.

Cytotoxicity Studies

Cytotoxicity assays conducted on astrocyte primary cultures revealed that some derivatives of this compound have selective cytotoxic effects, which could be beneficial in targeting cancer cells while sparing normal cells. The findings suggest a potential application in cancer therapeutics, particularly for tumors that are sensitive to AChE inhibition .

The biological activity of [1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group plays a crucial role in binding to active sites of enzymes like AChE and viral proteases.
  • Molecular Interactions : The conformation and functional groups allow for hydrogen bonding and hydrophobic interactions with target biomolecules, enhancing bioactivity .
  • Lipid Solubility : Modifications in the molecular structure improve lipid solubility, facilitating better membrane permeability and bioavailability in cellular environments .

Case Studies

Recent studies have highlighted the effectiveness of [1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol derivatives in various biological assays:

  • Study on AChE Inhibition : A series of synthesized compounds were tested for their AChE inhibitory effects, with results indicating significant potency compared to standard inhibitors like donepezil.
CompoundIC50 (µM)Reference
6a5.20
6k4.46
  • Antiviral Efficacy : Compounds derived from this scaffold demonstrated antiviral activity against resistant strains of HIV and other viruses, suggesting a potential role in developing new antiviral therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Features of Analogs

Compound Name Sulfonyl Substituent Pyrrolidine Modification Key Features Source
[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol 4-Aminophenyl None Primary amine for H-bonding; potential PP2A activation Target
(2S,3R)-3-(4-Octylphenyl)pyrrolidin-2-yl)methanol 4-Octylphenyl Chiral centers (2S,3R) Lipophilic octyl chain; cytotoxic activity at 2.5 µM
(1-(2'-Azidobenzenesulfonyl)pyrrolidin-2-yl)methanol 2-Azidophenyl None Azide group for click chemistry; synthesized via sulfonyl chloride reaction
{1-[(4-Methylphenyl)sulfonyl]pyrrolidin-2-yl}methanol 4-Methylphenyl None Methyl group enhances lipophilicity; commercial availability (MFCD00818331)
[5-(Hydroxymethyl)-1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methanol 4-Methylphenyl 5-Hydroxymethyl Additional hydroxymethyl may alter conformation/H-bonding

Cytotoxicity and Anticancer Potential:

  • (2S,3R)-3-(4-Octylphenyl)pyrrolidin-2-yl)methanol (): Exhibited cytotoxic activity against murine FL5.12 cells (IC₅₀ = 2.5 µM) via nutrient transporter downregulation (32% CD98 inhibition; vacuolation score = 46). Hybridization with phenothiazine reduced efficacy, suggesting structural synergy challenges .
  • Target Compound Hypotheses: The 4-aminobenzenesulfonyl group may enhance PP2A activation (similar to perphenazine ), but this requires validation.

Physicochemical Properties:

  • Solubility: The 4-aminophenyl group in the target compound likely improves aqueous solubility compared to methyl/octyl analogs.
  • Lipophilicity : Methyl and octyl derivatives () prioritize membrane permeability, whereas the azido derivative () balances reactivity and stability.

Preparation Methods

Starting Materials and Initial Coupling

A common starting material is methyl pyrrolidine-2-carboxylate hydrochloride, which provides the pyrrolidine ring system with a carboxylate ester functionality. The 4-nitrobenzenesulfonyl chloride or its derivatives serve as the sulfonylating agent.

Procedure:

  • Dissolve methyl pyrrolidine-2-carboxylate hydrochloride and 4-nitrophenylsulfonyl chloride in dichloromethane.
  • Add 4-dimethylaminopyridine (DMAP) as a catalyst.
  • Stir the mixture at room temperature for approximately 3 hours.
  • Monitor reaction progress by thin-layer chromatography (TLC).
  • After completion, add ethyl acetate, stir, and filter off precipitates.
  • Concentrate the filtrate under vacuum.
  • Purify the crude product by silica gel column chromatography using a petroleum ether:ethyl acetate (3:1) solvent system.

This step yields the sulfonamide intermediate with a nitro substituent on the benzene ring.

Reduction of Nitro Group to Amino Group

The nitro group on the aromatic ring is reduced to an amino group to obtain the 4-aminobenzenesulfonyl moiety.

Common reducing agents:

  • Stannous chloride (SnCl2) in acidic conditions.
  • Catalytic hydrogenation using palladium on carbon under hydrogen atmosphere.

The reduction is typically performed after the sulfonamide coupling step to avoid interference with the sulfonyl chloride reactivity.

Installation of the Hydroxymethyl Group on Pyrrolidine

The hydroxymethyl substituent at the 2-position of the pyrrolidine ring can be introduced by reduction of the corresponding carboxylate or amide group.

  • Lithium borohydride or sodium borohydride can be used to reduce the amide or ester to the corresponding alcohol.
  • This step may involve intermediate formation of carbinolamine or imine species, which are in equilibrium and can be isolated or converted as needed.

For example, the reduction of a PBD (pyrrolobenzodiazepine) dilactam intermediate with lithium borohydride produces carbinolamine intermediates, which are related structurally to pyrrolidine methanol derivatives.

Representative Synthetic Route Summary

Step Reactants/Conditions Outcome Notes
1 Methyl pyrrolidine-2-carboxylate hydrochloride + 4-nitrobenzenesulfonyl chloride + DMAP in dichloromethane, rt, 3 h Sulfonamide intermediate with nitro group Monitored by TLC, purified by column chromatography
2 Reduction of nitro group using SnCl2 or catalytic hydrogenation Conversion to 4-aminobenzenesulfonyl derivative Essential for biological activity, mild conditions preferred
3 Reduction of ester or amide to hydroxymethyl using NaBH4 or LiBH4 Formation of pyrrolidin-2-yl methanol moiety May involve carbinolamine intermediates; equilibrium between imine and carbinolamine forms

Research Findings and Notes

  • The use of 4-dimethylaminopyridine (DMAP) significantly catalyzes the sulfonylation reaction, improving yields and reaction rates.
  • The purity and crystallinity of the final compound can be enhanced by recrystallization from dichloromethane and methanol mixtures (1:1 v/v), facilitating structural characterization by X-ray crystallography.
  • The equilibrium between imine and carbinolamine forms of pyrrolidine derivatives is well-documented, influencing the isolation and stability of intermediates.
  • Alternative synthetic routes include cyclocondensation reactions and amino thioacetal ring closures for related pyrrolidine and PBD systems, but the sulfonyl chloride coupling followed by reduction remains the most direct for this compound.
  • Analytical methods such as HPLC and TLC are critical for monitoring reaction progress and purity, with chromatographic conditions optimized for separation of isomers and impurities.

Summary Table of Key Reagents and Conditions

Reagent/Condition Purpose Typical Conditions Reference
Methyl pyrrolidine-2-carboxylate HCl Pyrrolidine ring precursor Dissolved in DCM, room temp
4-Nitrobenzenesulfonyl chloride Sulfonylation agent DCM solvent, DMAP catalyst
4-Dimethylaminopyridine (DMAP) Catalyst 3 equiv, room temperature
Stannous chloride (SnCl2) Nitro group reduction Acidic medium, mild heating
Sodium borohydride (NaBH4) Reduction of ester/amide to alcohol Ethanol or THF solvent, r.t.
Silica gel chromatography Purification Petroleum ether:ethyl acetate 3:1

Q & A

Q. Q1. What are the standard synthetic routes for [1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Sulfonylation : React pyrrolidin-2-ylmethanol with 4-aminobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide linkage.

Protection/Deprotection : Use protecting groups (e.g., Boc for amines) to prevent side reactions during subsequent steps.

Purification : Employ column chromatography or recrystallization for isolation.

Q. Optimization Strategies :

  • Temperature Control : Reflux in ethanol or THF (60–80°C) ensures complete reaction while minimizing decomposition .
  • Catalysis : Acidic conditions (e.g., acetic acid) enhance sulfonylation efficiency .
  • AI-Driven Planning : Tools like retrosynthetic analysis (e.g., Reaxys or Pistachio models) predict feasible routes and optimize yields .

Q. Q2. Which spectroscopic and chromatographic methods are critical for confirming the structure and purity of [1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions on the pyrrolidine ring and sulfonamide group. For example, the hydroxymethyl group (–CH₂OH) shows a triplet at δ ~3.5 ppm (¹H) and δ ~60 ppm (¹³C) .
  • HPLC-MS :
    • Mobile Phase : Methanol/buffer mixtures (e.g., 65:35 methanol/sodium acetate, pH 4.6) resolve polar impurities .
    • Mass Spec : Confirm molecular ion ([M+H]⁺) and fragmentation patterns matching the sulfonamide moiety .
  • Chiral HPLC : Essential for stereochemical validation if asymmetric synthesis is employed .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory spectral data (e.g., NMR shifts vs. computational predictions) for [1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol?

Methodological Answer: Contradictions often arise from solvent effects, tautomerism, or incorrect computational models.

  • Step 1 : Re-run NMR in deuterated DMSO or CDCl₃ to assess solvent-dependent shifts .
  • Step 2 : Compare experimental data with ab initio calculations (e.g., DFT using Gaussian) that account for solvation .
  • Step 3 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and assign stereochemistry unambiguously .

Example : A mismatch in hydroxymethyl proton shifts may indicate hydrogen bonding with the sulfonamide group, requiring explicit solvent modeling in simulations .

Q. Q4. What strategies enable stereochemical control during the synthesis of chiral derivatives of [1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol?

Methodological Answer:

  • Chiral Auxiliaries : Incorporate (R)- or (S)-proline derivatives to induce asymmetry in the pyrrolidine ring .
  • Catalytic Asymmetric Synthesis : Use transition-metal catalysts (e.g., Ru-BINAP) for enantioselective hydrogenation of intermediate ketones .
  • Dynamic Kinetic Resolution : Combine enzymatic catalysis (e.g., lipases) with racemization agents to achieve high enantiomeric excess (ee > 95%) .

Q. Q5. How can researchers design experiments to evaluate the biological activity of [1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol against therapeutic targets?

Methodological Answer:

  • Molecular Docking : Screen against protein databases (e.g., PDB) to identify binding pockets. For example, the sulfonamide group may interact with Zn²⁺ in metalloenzymes .
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein and measuring compound association/dissociation rates .
  • Cell-Based Assays :
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values.
    • Mechanistic Studies : Western blotting to evaluate downstream signaling modulation (e.g., apoptosis markers like caspase-3) .

Q. Q6. How should researchers address discrepancies in reported biological activity data for [1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol derivatives?

Methodological Answer: Discrepancies may stem from variations in assay conditions or compound purity.

  • Reproducibility Checks :
    • Standardize cell culture conditions (e.g., serum concentration, passage number) .
    • Validate compound purity via HPLC (>98%) before biological testing .
  • Meta-Analysis : Compare data across studies using tools like PRISMA to identify confounding factors (e.g., solvent used in assays) .
  • Structure-Activity Relationship (SAR) Modeling : Use machine learning (e.g., Random Forest) to correlate structural features (e.g., substituent electronegativity) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol
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[1-(4-Aminobenzenesulfonyl)pyrrolidin-2-yl]methanol

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